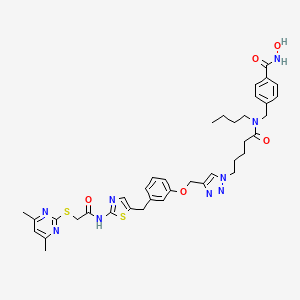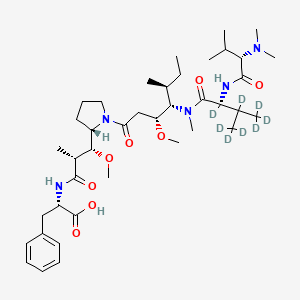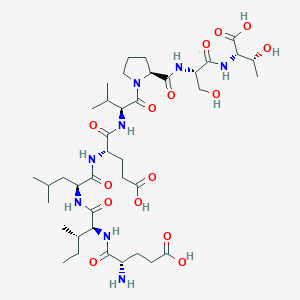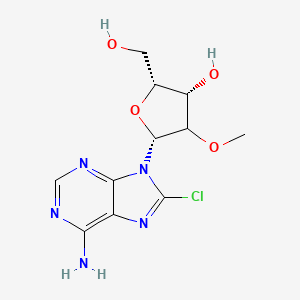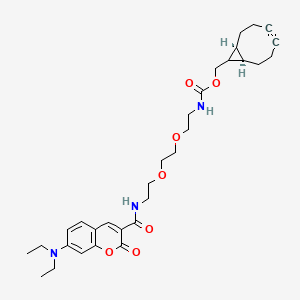
Coumarin-PEG2-endoBCN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-PEG2-endoBCN is a fluorescent dye that contains a coumarin fluorophore. It is widely used as a click chemistry reagent, which is a class of biocompatible small molecule reactions commonly used in bioconjugation . The compound is known for its ability to facilitate the labeling and imaging of biological molecules due to its fluorescent properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-PEG2-endoBCN typically involves the conjugation of a coumarin derivative with a polyethylene glycol (PEG) linker and an endo-bicyclo[6.1.0]non-4-yne (endoBCN) moiety. The process generally starts with the preparation of the coumarin derivative, followed by the attachment of the PEG linker through esterification or amidation reactions. Finally, the endoBCN moiety is introduced via a click chemistry reaction, such as a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and consistency. The process is optimized for yield and efficiency, often employing green chemistry principles to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Coumarin-PEG2-endoBCN undergoes various chemical reactions, including:
Oxidation: The coumarin moiety can be oxidized to form coumarin-3-carboxylic acid derivatives.
Reduction: Reduction reactions can modify the coumarin structure, affecting its fluorescence properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the coumarin core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions.
Major Products Formed
Oxidation: Coumarin-3-carboxylic acid derivatives.
Reduction: Reduced coumarin derivatives with altered fluorescence.
Substitution: Substituted coumarin derivatives with various functional groups.
Scientific Research Applications
Coumarin-PEG2-endoBCN has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting metal ions and environmental polarity.
Biology: Facilitates the labeling and imaging of proteins, nucleic acids, and other biomolecules.
Medicine: Employed in drug delivery systems and diagnostic imaging.
Industry: Utilized in the development of fluorescent sensors and materials
Mechanism of Action
The mechanism of action of Coumarin-PEG2-endoBCN involves its ability to undergo click chemistry reactions, forming stable covalent bonds with target molecules. The coumarin fluorophore emits fluorescence upon excitation, allowing for the visualization and tracking of labeled molecules. The PEG linker enhances solubility and biocompatibility, while the endoBCN moiety facilitates efficient click reactions .
Comparison with Similar Compounds
Similar Compounds
Coumarin-PEG2-endoBCN: Unique due to its combination of coumarin fluorescence, PEG linker, and endoBCN moiety.
Coumarin-PEG2-azide: Similar structure but uses an azide group instead of endoBCN.
Coumarin-PEG2-alkyne: Contains an alkyne group for click chemistry reactions
Uniqueness
This compound stands out due to its strain-promoted azide-alkyne cycloaddition (SPAAC) capability, which allows for bioorthogonal reactions without the need for copper catalysts. This makes it particularly suitable for in vivo applications where copper toxicity is a concern .
Properties
Molecular Formula |
C31H41N3O7 |
|---|---|
Molecular Weight |
567.7 g/mol |
IUPAC Name |
[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C31H41N3O7/c1-3-34(4-2)23-12-11-22-19-26(30(36)41-28(22)20-23)29(35)32-13-15-38-17-18-39-16-14-33-31(37)40-21-27-24-9-7-5-6-8-10-25(24)27/h11-12,19-20,24-25,27H,3-4,7-10,13-18,21H2,1-2H3,(H,32,35)(H,33,37)/t24-,25+,27? |
InChI Key |
XLABDPQXKAOLNZ-YHQISMHQSA-N |
Isomeric SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3[C@H]4[C@@H]3CCC#CCC4 |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCNC(=O)OCC3C4C3CCC#CCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-carbamoyl-4-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]phenyl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B12388539.png)

![2-amino-9-[(2S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12388548.png)
![4-{[(2,4-Diamino-5-chloroquinazolin-6-yl)methyl]amino}benzoic acid](/img/structure/B12388556.png)
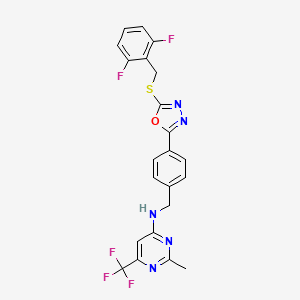
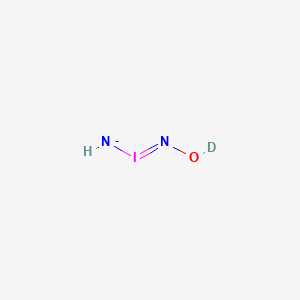
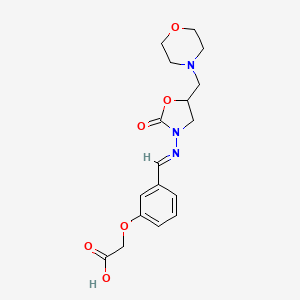

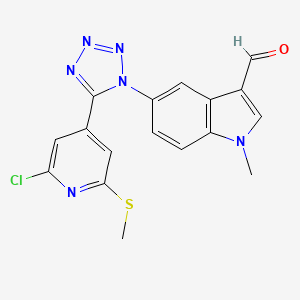
![1-[(2R,3S)-4-hydroxy-3-methoxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12388592.png)
